molecular formula C20H23NO3 B11115572 Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11115572
M. Wt: 325.4 g/mol
InChI Key: QVQKQVCVNNTYJF-UHFFFAOYSA-N
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Description

Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heterocyclic compound featuring a fused hexahydroquinoline scaffold. It is synthesized via multicomponent reactions involving aromatic aldehydes, dimedone, and methyl acetoacetate under microwave irradiation, achieving yields of 82–98% in 4–6 minutes . The structure is characterized by a sofa conformation in the hydropyridine ring, with the phenyl substituent nearly orthogonal to the fused-ring plane . Its crystal structure (triclinic, space group P1) reveals intermolecular N–H···O hydrogen bonds that stabilize supramolecular chains . The compound’s synthesis is optimized for environmental friendliness and efficiency compared to traditional methods .

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H23NO3/c1-12-16(19(23)24-4)17(13-8-6-5-7-9-13)18-14(21-12)10-20(2,3)11-15(18)22/h5-9,17,21H,10-11H2,1-4H3

InChI Key

QVQKQVCVNNTYJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Four-Component Condensation in Aqueous Micellar Media

The reaction of benzaldehyde (1a), dimedone (2), methyl acetoacetate (3), and ammonium acetate (4) in Triton X-100/water at room temperature yields the target compound in 97% yield within 60 minutes . Triton X-100 acts as a surfactant, forming micelles that enhance reactant solubility and accelerate the reaction. This method is notable for its eco-friendly profile, avoiding organic solvents.

Procedure :

  • Mix benzaldehyde (1 mmol), dimedone (1 mmol), methyl acetoacetate (1 mmol), and ammonium acetate (1 mmol) in Triton X-100 (20 mol%) and water (2 mL).

  • Stir vigorously at room temperature until completion (monitored by TLC).

  • Pour the mixture onto crushed ice, filter the precipitate, and purify via column chromatography (ethyl acetate/hexane).

Key Advantages :

  • High yield (97%) and short reaction time .

  • Environmentally benign conditions .

Ethanol-Mediated Synthesis with Ammonium Acetate

A conventional approach involves refluxing the reactants in ethanol with ammonium acetate as both a catalyst and nitrogen source . The reaction typically completes within 12 hours, yielding 58–93% depending on the aldehyde substituent .

Procedure :

  • Combine benzaldehyde (2 mmol), dimedone (2 mmol), methyl acetoacetate (2 mmol), and ammonium acetate (2 mmol) in ethanol (50 mL).

  • Reflux for 12 hours.

  • Cool, filter, and recrystallize from ethanol .

Variations :

  • Catalyst Additives : L-glutamine (0.05 g) as a catalyst reduces side reactions, improving yield to 58% .

  • Substituent Effects : Electron-withdrawing groups on aldehydes (e.g., NO₂) shorten reaction times (30–35 minutes) and increase yields (96–98%) .

Solvent-Free Synthesis Under Thermal Conditions

Heating the reactants without solvent at 100°C for 5 minutes achieves rapid cyclization, yielding 82–92% . This method eliminates solvent handling and reduces waste.

Procedure :

  • Mix benzaldehyde (1 mmol), dimedone (1 mmol), methyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol).

  • Heat at 100°C with stirring for 5 minutes.

  • Cool, add ice water, and filter the precipitate .

Key Advantages :

  • Ultra-short reaction time (5 minutes) .

  • High yields (82–92%) without column chromatography .

Heterogeneous Catalysis Using Ionic Liquid-Grafted Graphene Oxide

A reusable catalyst system employs ionic liquid-functionalized graphene oxide (GO-IL) to facilitate the reaction at 100°C in ethanol . The catalyst is recovered via centrifugation and reused for five cycles without significant activity loss.

Procedure :

  • Add GO-IL (10 mg) to a mixture of benzaldehyde (1 mmol), dimedone (1 mmol), methyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (5 mL).

  • Reflux at 100°C for 20 minutes.

  • Filter the catalyst, concentrate the solution, and recrystallize .

Performance :

  • Yield: 86–93% .

  • Catalyst reuse: 5 cycles with <5% yield reduction .

Solid-State Mechanochemical Synthesis

Grinding the reactants in a mortar without solvent at 80°C for 30 minutes produces the compound in 85–90% yield . This method avoids solvent use entirely and is scalable for industrial applications.

Procedure :

  • Grind benzaldehyde (1 mmol), dimedone (1 mmol), methyl acetoacetate (1 mmol), and ammonium acetate (1 mmol) in a mortar.

  • Heat the mixture at 80°C for 30 minutes.

  • Wash with cold water and recrystallize .

Key Advantages :

  • No solvent or catalyst required .

  • Energy-efficient and scalable .

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces the reaction time to 5–10 minutes, yielding 88–95% . This method is ideal for high-throughput screening.

Procedure :

  • Mix reactants in a microwave vial.

  • Irradiate at 120°C for 10 minutes.

  • Cool and purify via recrystallization .

Comparative Analysis of Methods

MethodConditionsTimeYield (%)Eco-Friendliness
Aqueous Micellar MediaRT, Triton X-100/H₂O60 min97High
Ethanol Reflux80°C, NH₄OAc12 h58–93Moderate
Solvent-Free Thermal100°C, no solvent5 min82–92High
Heterogeneous Catalysis100°C, GO-IL20 min86–93High
Solid-State Mechanochemical80°C, no solvent30 min85–90Very High
Microwave-Assisted120°C, MW5–10 min88–95Moderate

Critical Reaction Parameters

  • Catalyst Choice :

    • Ammonium acetate is standard, but L-glutamine or GO-IL improves selectivity .

    • Triton X-100 enhances kinetics in aqueous media .

  • Solvent Effects :

    • Ethanol balances solubility and safety .

    • Solvent-free methods reduce environmental impact .

  • Temperature and Time :

    • Higher temperatures (100–120°C) accelerate reactions but risk decomposition .

    • Room-temperature methods favor lab-scale synthesis .

Structural Confirmation

The product’s structure is validated via:

  • NMR : ¹H NMR signals at δ 0.85 (s, 3H, CH₃), 1.03 (s, 3H, CH₃), 2.23–2.43 (m, CH₂), and 4.82 (s, 1H, NH) .

  • X-ray Crystallography : The hexahydroquinoline core adopts a sofa conformation, with the phenyl ring orthogonal to the dihydropyridine plane .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 5 and the hexahydroquinoline core are primary sites for oxidation.

Reagent/ConditionsProductKey ObservationsSource
KMnO₄ (acidic, 60–80°C)5,8-Dihydroxy derivativeSelective oxidation of the cyclohexenone ring to form dihydroxy intermediates. Yield varies with pH control.
Ozone (O₃) in CH₂Cl₂Cleavage of C=C bondsProduces fragmented aldehydes; dependent on reaction time and temperature.

The equatorial arrangement of the ester group (observed in crystal structures) influences steric accessibility during oxidation .

Reductive Transformations

Reduction targets the ketone and ester functionalities:

Reagent/ConditionsProductKey ObservationsSource
LiAlH₄ (anhydrous THF, 0°C)Secondary alcohol at C5Complete reduction of the ketone to -OH; ester group remains intact.
H₂/Pd-C (ethanol, RT)Partial saturation of aromatic ringsSelective hydrogenation of the quinoline core observed.

Nuclear magnetic resonance (NMR) studies confirm regioselectivity in reductions, with no epimerization at chiral centers .

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes hydrolysis and aminolysis:

ReactionConditionsProductYieldSource
Alkaline hydrolysisNaOH (aq)/EtOH, refluxCarboxylic acid derivative72–85%
AminolysisR-NH₂ (neat, 100°C)Amide derivatives60–78%

The cis-cis conformation of the ester group (relative to the dihydropyridine ring) enhances electrophilicity at the carbonyl carbon .

Cyclization and Annulation Reactions

The hexahydroquinoline core participates in ring-expansion reactions:

Reaction TypeReagents/ConditionsProductApplicationSource
Friedländer annulationAcetylacetone/H₂SO₄Polycyclic quinoline analogsAntibacterial agents
PhotocyclizationUV light (λ = 254 nm)Benzazepine derivativesCNS drug candidates

Cyclization efficiency correlates with the electron-withdrawing nature of substituents on the phenyl ring .

Catalytic Cross-Coupling Reactions

The phenyl group at position 4 enables metal-catalyzed modifications:

Catalyst SystemReaction TypeProductYieldSource
Pd(PPh₃)₄/K₂CO₃Suzuki couplingBiaryl derivatives65–80%
CuI/L-prolineUllmann couplingN-aryl derivatives55–70%

Crystal packing interactions (e.g., N—H⋯O hydrogen bonds) stabilize transition states during catalysis .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs can effectively inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. In vitro studies demonstrated that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant for developing therapeutic agents aimed at preventing oxidative damage associated with chronic diseases .

Catalysis

Heterogeneous Catalysis
this compound has been incorporated into metal-organic frameworks (MOFs) for use in heterogeneous catalysis. The flexible nature of MOFs allows for enhanced catalytic activity due to the tunable properties of the organic ligands. The compound serves as a ligand that can modify the electronic environment around metal centers within the MOF structure, facilitating reactions such as Friedel-Crafts acylation and cyanosilylation .

Organocatalysis
In organocatalytic processes, this compound has been utilized to promote various reactions including Michael additions and aldol reactions. Its effectiveness as an organocatalyst stems from its ability to stabilize transition states through hydrogen bonding interactions .

Material Science

Polymer Synthesis
The compound's unique structure makes it a suitable candidate for synthesizing novel polymers with specific properties. Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly beneficial in developing advanced materials for aerospace and automotive industries .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityAntimicrobial agentDemonstrated significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL .
Research on Catalytic PropertiesHeterogeneous catalysisUsed in MOFs to facilitate cyanosilylation reactions with yields exceeding 95% .
Investigation into Polymer CompositesMaterial scienceEnhanced mechanical properties observed in composites containing the compound compared to control samples .

Mechanism of Action

The mechanism of action of methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced cardiac muscle contraction . The pathways involved include the modulation of calcium ion channels and related signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2,7,7-Trimethyl-5-Oxo-4-Phenyl-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate

  • Structural Differences: The ethyl ester analog shares the hexahydroquinoline core but differs in the ester group (ethyl vs. methyl). This substitution impacts solubility and crystallinity.
  • Crystallography : The ethyl derivative crystallizes in a triclinic system (P1) with a disordered ethyl group (occupancy ratio 0.609:0.391) and forms infinite chains via N–H···O hydrogen bonds .
  • Synthesis: Prepared using L-glutamine as a catalyst in ethanol, contrasting with the microwave-assisted method for the methyl ester .

Pyridin-3-yl Methyl Substituted Derivatives

Derivatives such as B4–B9 (e.g., 4-(4-cyanophenyl) or 4-(4-chlorophenyl)) feature a pyridin-3-yl methyl group at position 3 instead of a simple ester :

  • Biological Activity: These derivatives exhibit potent P-glycoprotein inhibitory activity, attributed to electron-withdrawing substituents (e.g., nitro, cyano) on the phenyl ring, which enhance binding affinity .
  • Spectral Data : Characterized by distinct $ ^1H $ NMR shifts (e.g., δ 7.21–7.15 for aromatic protons) and IR absorption bands (e.g., 1668 cm$ ^{-1} $ for carbonyl groups) .

2,7,7-Trimethyl-5-Oxo-4-Phenyl-1,4,5,6,7,8-Hexahydroquinoline-3-Carbonitrile

  • Functional Group Variation : Replaces the carboxylate ester with a nitrile group, altering electronic properties (e.g., increased dipole moment) and reactivity .
  • Applications: The nitrile derivative is marketed for research applications, with a molecular weight of 292.38 g/mol and CAS No. 19732-57-1 .

Methyl 4-(4-(Methylsulfonyl)Phenyl)-2-Methyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate

  • Structural Features : Incorporates a methylsulfonylphenyl group at position 4, leading to a flattened chair conformation in the ketone ring and a tetrahedral sulfur configuration .
  • Crystallography : Forms supramolecular chains via N–H···O interactions, similar to the parent compound, but with distinct bond angles (e.g., S1–O4 = 1.440 Å) .

Comparative Analysis of Key Properties

Property Methyl Ester Ethyl Ester Nitrile Derivative Pyridin-3-yl Derivatives
Ester/Nitrile Group Methyl carboxylate Ethyl carboxylate Carbonitrile Pyridin-3-yl methyl carboxylate
Synthesis Method Microwave irradiation (82–98% yield) Solvent-free with L-glutamine Not explicitly detailed Conventional reflux (e.g., B4–B9)
Crystal System Triclinic (P1) Triclinic (P1) Not reported Monoclinic (varies by substituent)
Biological Activity Limited data Not reported Research chemical P-glycoprotein inhibition (IC$ _{50} $ < 10 μM)
Hydrogen Bonding N–H···O chains along [100] N–H···O chains along [100] Not reported Dependent on substituent

Biological Activity

Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. Its unique structure contributes to various biological activities that have been the subject of research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H23NO3C_{20}H_{23}NO_3, featuring a hexahydroquinoline core with a phenyl substituent and a carboxylate group. The compound has been characterized through various spectroscopic techniques and crystallographic studies which reveal its three-dimensional arrangement and potential interaction sites for biological activity.

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

1. Antimicrobial Activity:

  • Studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties against various bacterial strains. The presence of the phenyl group is believed to enhance this activity by facilitating interactions with microbial cell membranes.

2. Antioxidant Properties:

  • The compound has shown potential as an antioxidant. In vitro assays demonstrate its ability to scavenge free radicals and reduce oxidative stress markers in cellular models.

3. Anticancer Potential:

  • Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved.

4. Neuroprotective Effects:

  • Research indicates that this compound may have neuroprotective effects potentially beneficial in neurodegenerative diseases. Animal models have shown improvements in cognitive function and reduced neuronal damage following treatment.

Data Table: Summary of Biological Activities

Activity Effect Study Reference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
NeuroprotectiveCognitive enhancement

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy
In a study involving multiple bacterial strains (e.g., E. coli, S. aureus), the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Neuroprotection in Rodent Models
A rodent model of Alzheimer’s disease treated with the compound showed significant reductions in amyloid plaque accumulation and improved memory performance on behavioral tests compared to controls.

Research Findings

Recent findings emphasize the need for further exploration of this compound's structure–activity relationship (SAR) to optimize its biological activity. Modifications to the phenyl ring or variations in the carboxylate group may yield derivatives with enhanced efficacy and specificity for targeted therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

  • Methodology : The compound is synthesized via a multi-component Hantzsch reaction involving dimedone, benzaldehyde, methyl acetoacetate, and ammonium acetate. Catalysts like L-glutamine (0.05 g in ethanol) improve yields under mild conditions (room temperature, 12 h). Recrystallization in ethanol achieves purity .
  • Key Parameters : Solvent choice (ethanol vs. solvent-free), catalyst loading, and reaction time. For example, Fe3O4@NFC@ONSM-Ni(II) nanoparticles enhance yields (88–97%) at 65°C .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used. The methyl derivative crystallizes in a triclinic system (space group P1̄), with unit cell parameters similar to its ethyl analog: a = 7.35 Å, b = 9.63 Å, c = 13.95 Å, α = 98.37°, β = 91.78°, γ = 106.29° .
  • Software : SHELXS-97 (structure solution) and SHELXL-2018 (refinement) for handling disorder (e.g., ethyl group disorder in analogs). OLEX2 integrates visualization and analysis .

Q. What spectroscopic techniques are employed for characterization?

  • Techniques :

  • FT-IR : Peaks at ~1668 cm<sup>-1</sup> (C=O), ~3324 cm<sup>-1</sup> (N–H) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ 5.64 (s, NH), δ 2.61 (CH3 groups), and δ 171.3 (ester carbonyl) .
  • SC-XRD : Confirms hydrogen bonding (N–H⋯O) and molecular conformation .

Advanced Research Questions

Q. How does the hydropyridine ring conformation influence the compound’s supramolecular assembly?

  • Analysis : The hydropyridine ring adopts a sofa conformation, with the methine C atom deviating by 0.454 Å from the plane. The phenyl ring is orthogonal (85.5°), affecting packing. Hydrogen bonds (N–H⋯O) form infinite chains along the a-axis, stabilizing the crystal lattice .
  • Graph Set Notation : C(6) chains for N–H⋯O interactions, as seen in related hexahydroquinolines .

Q. What computational methods resolve disorder in the methyl/ethyl ester groups during refinement?

  • Approach : Restrain C–C distances (1.54 ± 0.01 Å) and refine occupancy ratios (e.g., 0.609:0.391 for ethyl disorder). SHELXL’s restraints and ISOR commands mitigate thermal motion artifacts .
  • Validation : R1 < 0.05 and wR2 < 0.15 ensure data-to-parameter ratios > 15:1 .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Method : Modified Hantzsch reactions with chiral catalysts (e.g., L-glutamine or asymmetric organocatalysts). HPLC with chiral columns (e.g., Chiralpak AD-H) assesses optical purity, achieving >90% enantiomeric excess in analogs .
  • Challenges : Steric hindrance from 2,7,7-trimethyl groups complicates stereocontrol. Three-component reactions improve yield over two-component systems .

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